molecular formula C10H8FNO2 B11906786 Methyl 6-fluoro-1H-indole-5-carboxylate

Methyl 6-fluoro-1H-indole-5-carboxylate

Cat. No.: B11906786
M. Wt: 193.17 g/mol
InChI Key: KMKNXNGWOGEQNK-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-1H-indole-5-carboxylate is a fluorinated indole derivative Indole derivatives are significant in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-fluoro-1H-indole-5-carboxylate typically involves the esterification of 6-fluoroindole-5-carboxylic acid. The reaction can be carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or methanesulfonic acid. The reaction mixture is refluxed, and the product is isolated by standard workup procedures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form various hydrogenated products.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination or chlorination.

Major Products:

    Oxidation: Formation of 6-fluoro-1H-indole-5-carboxylic acid.

    Reduction: Formation of 6-fluoro-1H-indoline-5-carboxylate.

    Substitution: Formation of 2-bromo-6-fluoro-1H-indole-5-carboxylate.

Scientific Research Applications

Methyl 6-fluoro-1H-indole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl 6-fluoro-1H-indole-5-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. The indole ring system can interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

  • Methyl 5-fluoro-1H-indole-6-carboxylate
  • Methyl 6-chloro-1H-indole-5-carboxylate
  • Methyl 6-bromo-1H-indole-5-carboxylate

Comparison: Methyl 6-fluoro-1H-indole-5-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its biological activity and metabolic stability compared to its chloro and bromo analogs. The fluorinated compound may exhibit enhanced potency and selectivity in biological assays.

Properties

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

methyl 6-fluoro-1H-indole-5-carboxylate

InChI

InChI=1S/C10H8FNO2/c1-14-10(13)7-4-6-2-3-12-9(6)5-8(7)11/h2-5,12H,1H3

InChI Key

KMKNXNGWOGEQNK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C2C(=C1)C=CN2)F

Origin of Product

United States

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